3-{3-Amino-4,6-dimethylthieno[2,3-b]pyridin-2-yl}prop-2-enenitrile
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Overview
Description
3-{3-Amino-4,6-dimethylthieno[2,3-b]pyridin-2-yl}prop-2-enenitrile is a heterocyclic compound that features a fused thieno-pyridine ring system
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-{3-Amino-4,6-dimethylthieno[2,3-b]pyridin-2-yl}prop-2-enenitrile typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 4,6-dimethyl-2-thioxo-1,2-dihydropyridine-3-carbonitrile with ethyl chloroacetate in the presence of a base such as potassium carbonate or sodium ethoxide . The reaction is carried out in a high boiling point solvent like pyridine .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the principles of large-scale organic synthesis, such as optimization of reaction conditions and purification processes, would apply.
Chemical Reactions Analysis
Types of Reactions
3-{3-Amino-4,6-dimethylthieno[2,3-b]pyridin-2-yl}prop-2-enenitrile can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the nitrile group to an amine.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation are used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce primary amines.
Scientific Research Applications
3-{3-Amino-4,6-dimethylthieno[2,3-b]pyridin-2-yl}prop-2-enenitrile has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound can be used in the development of bioactive molecules with potential therapeutic effects.
Mechanism of Action
The mechanism of action of 3-{3-Amino-4,6-dimethylthieno[2,3-b]pyridin-2-yl}prop-2-enenitrile involves its interaction with specific molecular targets. The amino group and the thieno-pyridine ring system can interact with enzymes or receptors, leading to inhibition or activation of specific pathways. The exact molecular targets and pathways depend on the specific application and the structure of the compound.
Comparison with Similar Compounds
Similar Compounds
- 3-Amino-4,6-dimethylthieno[2,3-b]pyridine-2-carboxylate
- 3-Amino-4,6-dimethylthieno[2,3-b]pyridine-2-yl)(3-chlorophenyl)methanone
Uniqueness
3-{3-Amino-4,6-dimethylthieno[2,3-b]pyridin-2-yl}prop-2-enenitrile is unique due to its prop-2-enenitrile moiety, which provides additional reactivity and potential for further functionalization compared to similar compounds. This makes it a versatile intermediate in organic synthesis and a valuable compound for various applications.
Properties
Molecular Formula |
C12H11N3S |
---|---|
Molecular Weight |
229.30 g/mol |
IUPAC Name |
3-(3-amino-4,6-dimethylthieno[2,3-b]pyridin-2-yl)prop-2-enenitrile |
InChI |
InChI=1S/C12H11N3S/c1-7-6-8(2)15-12-10(7)11(14)9(16-12)4-3-5-13/h3-4,6H,14H2,1-2H3 |
InChI Key |
NBUQJUKDIASGCB-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=NC2=C1C(=C(S2)C=CC#N)N)C |
Origin of Product |
United States |
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